![molecular formula C12H12O5 B5917810 dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate, also known as DMFM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFM is a molecule that contains a furan ring and a malonate group, and it has been synthesized using different methods.
Mechanism of Action
The mechanism of action of dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate in its various applications is not fully understood. However, studies have shown that this compound exhibits its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In Alzheimer's disease and Parkinson's disease, this compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antiplatelet activity. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, its low solubility in water and some organic solvents can limit its use in certain experiments. Additionally, this compound is relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate. One direction is to study its potential use in the treatment of other diseases, including diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to study its potential use as a catalyst in organic synthesis. Additionally, further studies are needed to better understand the mechanism of action of this compound in its various applications.
Synthesis Methods
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate can be synthesized using different methods, including the Knoevenagel condensation reaction, which involves the reaction between an aldehyde or ketone and malonic acid or its derivatives. The reaction is catalyzed by a base, and the resulting product is this compound. Another method involves the reaction between furfural and malonic acid diethyl ester in the presence of a base, which produces this compound.
Scientific Research Applications
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a precursor for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, this compound has been used as a building block for the synthesis of various organic compounds.
properties
IUPAC Name |
dimethyl 2-[(E)-3-(furan-2-yl)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-11(13)10(12(14)16-2)7-3-5-9-6-4-8-17-9/h3-8H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCJKERZRGNYNU-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CC1=CC=CO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/C1=CC=CO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


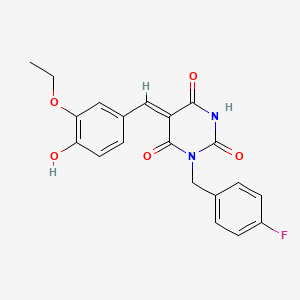
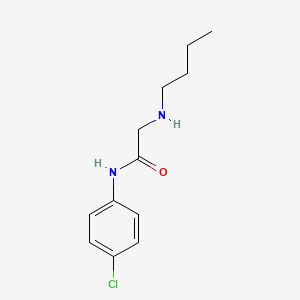
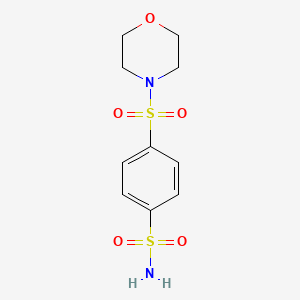
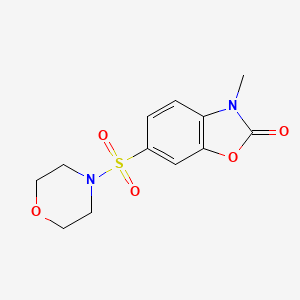
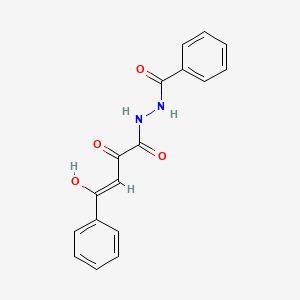
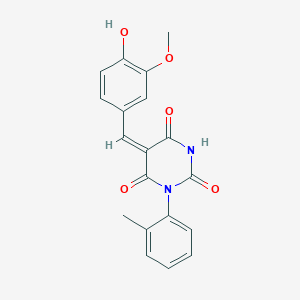
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)

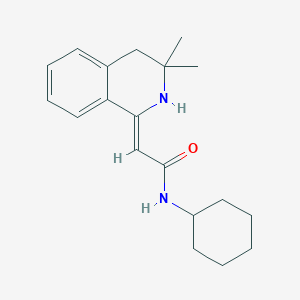
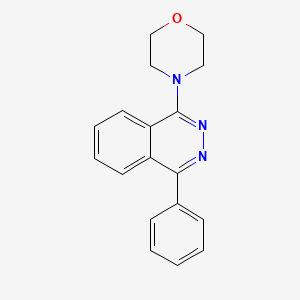
![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)